N-(3-bromobenzyl)-1-butyl-1H-benzimidazol-2-amine
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Overview
Description
N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, features a bromophenyl group, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to certain targets, leading to modulation of biological pathways. This compound may inhibit or activate specific enzymes, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-CHLOROPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE
- N-[(3-FLUOROPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE
- N-[(3-IODOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE
Uniqueness
The presence of the bromophenyl group in N-[(3-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE imparts unique reactivity and biological properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets, potentially leading to distinct pharmacological effects .
Properties
Molecular Formula |
C18H20BrN3 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-butylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H20BrN3/c1-2-3-11-22-17-10-5-4-9-16(17)21-18(22)20-13-14-7-6-8-15(19)12-14/h4-10,12H,2-3,11,13H2,1H3,(H,20,21) |
InChI Key |
MKUJPIXISFPHMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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